
N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C16H13FN2OS and its molecular weight is 300.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
A series of N-1,3-benzothiazol-2-ylbenzamide derivatives, including compounds similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide, have been evaluated for their antiproliferative activity against human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. Notably, these compounds demonstrated significant inhibitory effects on cell growth, with certain derivatives inducing apoptosis, particularly in MCF-7 cancer cell lines (Corbo et al., 2016). Furthermore, fluorinated 2-(4-aminophenyl)benzothiazoles have been identified as potent cytotoxic agents in vitro, especially against sensitive human breast MCF-7 and MDA 468 cell lines, highlighting the critical role of fluorine substitutions in enhancing antitumor specificity (Hutchinson et al., 2001).
Antimicrobial Activity
Novel fluorobenzamides containing thiazole and thiazolidine rings have shown promising antimicrobial properties. Specifically, certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating the importance of the fluorine atom at the 4th position of the benzoyl group in enhancing antimicrobial efficacy (Desai et al., 2013).
Corrosion Inhibition
Benzothiazole derivatives, including those structurally related to this compound, have been synthesized and evaluated for their corrosion inhibiting effects against steel in acidic solutions. These studies have revealed that such compounds offer excellent stability and higher inhibition efficiencies, potentially through adsorption onto surfaces via both physical and chemical interactions (Hu et al., 2016).
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-9-6-7-11(8-10(9)2)15(20)19-16-18-14-12(17)4-3-5-13(14)21-16/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJUXZJFHWFPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
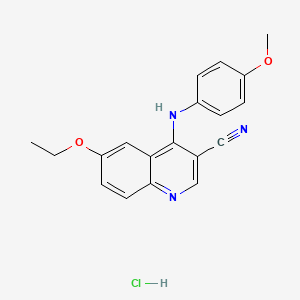
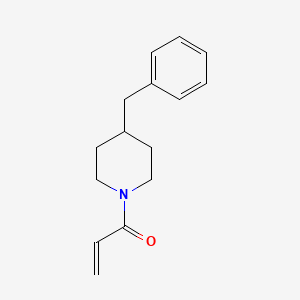
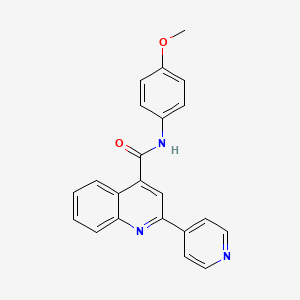
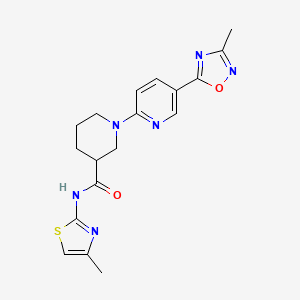
![Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2653878.png)
![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide](/img/structure/B2653883.png)
![N-isobutyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2653884.png)

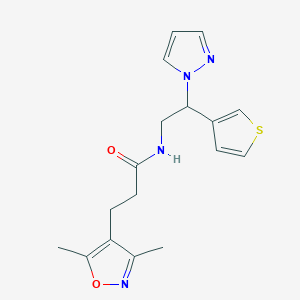
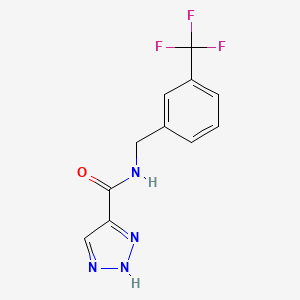
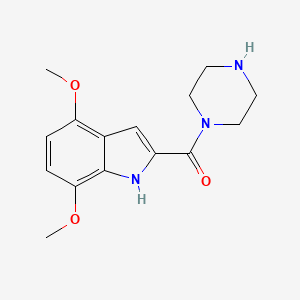

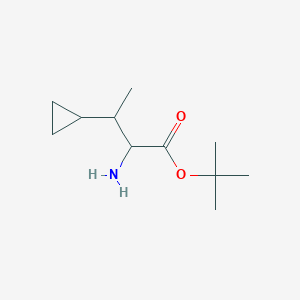
![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2653894.png)
